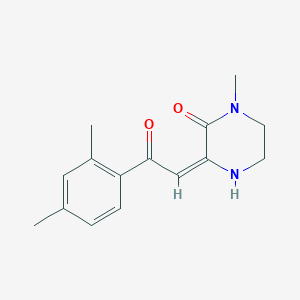
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-methylpiperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-methylpiperazinone is a chemical compound that has been of great interest in the scientific community due to its unique properties. Also known as DMPO, this compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Wirkmechanismus
DMPO exerts its biological effects by inhibiting the activity of certain enzymes involved in cell proliferation and DNA replication. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
DMPO has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of various signaling pathways. These effects are thought to contribute to the compound's antitumor and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
DMPO has several advantages as a research tool, including its ability to selectively target cancer cells and its potential use as a photosensitizer in photodynamic therapy. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on DMPO, including the development of new synthetic methods for the compound, the investigation of its potential use as a therapeutic agent for cancer and viral infections, and the exploration of its properties as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of DMPO and its effects on various signaling pathways in the body.
Synthesemethoden
DMPO can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzaldehyde with methylpiperazine in the presence of a catalyst. This reaction leads to the formation of DMPO, which can be purified using different techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DMPO has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor and antiviral properties, making it a promising candidate for the development of new drugs. DMPO has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment that uses light to destroy cancer cells.
Eigenschaften
CAS-Nummer |
178408-17-8 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
(3E)-3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C15H18N2O2/c1-10-4-5-12(11(2)8-10)14(18)9-13-15(19)17(3)7-6-16-13/h4-5,8-9,16H,6-7H2,1-3H3/b13-9+ |
InChI-Schlüssel |
UXFWUUUFWRUKNL-UKTHLTGXSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/2\C(=O)N(CCN2)C)C |
SMILES |
CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C)C |
Synonyme |
(3E)-3-[2-(2,4-dimethylphenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2- one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



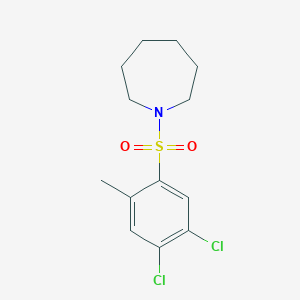
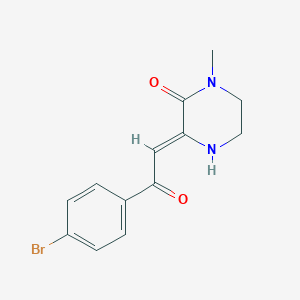
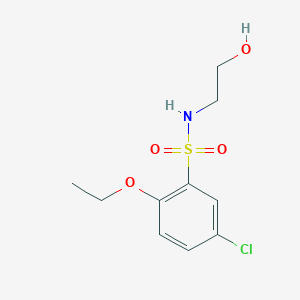
![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
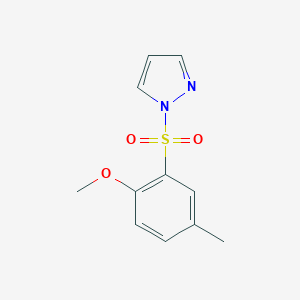
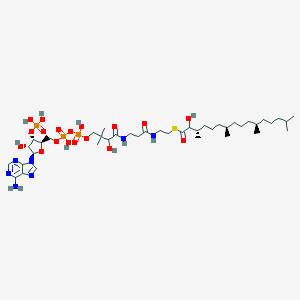


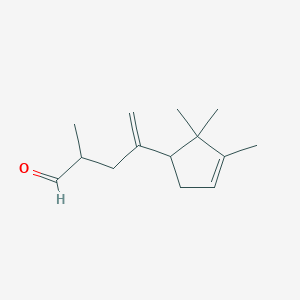
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)
![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)

